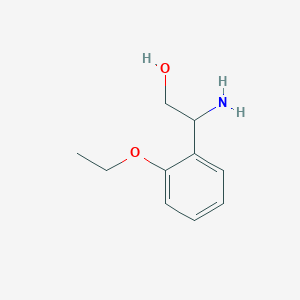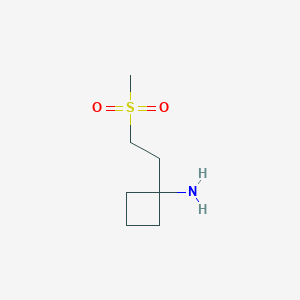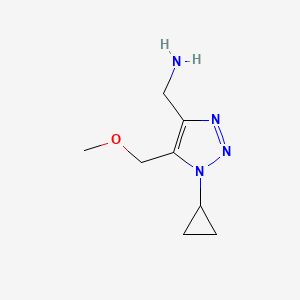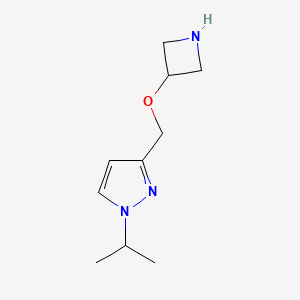
2-Amino-2-(2-ethoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2-ethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H15NO2 It is a derivative of ethanol, where the ethoxy group is substituted at the ortho position of the phenyl ring, and an amino group is attached to the ethan-1-ol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with nitromethane to form 2-ethoxy-β-nitrostyrene. This intermediate is then reduced using hydrogenation or other reducing agents to yield 2-ethoxyphenylethylamine. Finally, the amine is subjected to a hydrolysis reaction to produce this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes and continuous flow reactors to ensure efficient and high-yield synthesis. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reduction step, while automated systems can optimize reaction conditions and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2-ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further convert the compound into simpler amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Simpler amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2-Amino-2-(2-ethoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group allows the compound to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(4-ethoxyphenyl)ethan-1-ol: This compound has a similar structure but with the ethoxy group at the para position.
2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Here, the ethoxy group is replaced with a methoxy group.
2-Amino-2-(2-ethoxyphenyl)propan-1-ol: This compound has an additional methyl group on the ethan-1-ol chain.
Uniqueness
2-Amino-2-(2-ethoxyphenyl)ethan-1-ol is unique due to the specific positioning of the ethoxy group, which can influence its chemical reactivity and biological activity. The ortho position of the ethoxy group may result in different steric and electronic effects compared to its para or meta counterparts, potentially leading to distinct pharmacological properties .
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2-amino-2-(2-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10-6-4-3-5-8(10)9(11)7-12/h3-6,9,12H,2,7,11H2,1H3 |
Clave InChI |
IPYVNGDPCLPHGZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-N-(prop-2-yn-1-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13614555.png)












